8-iso Prostaglandin E1

描述

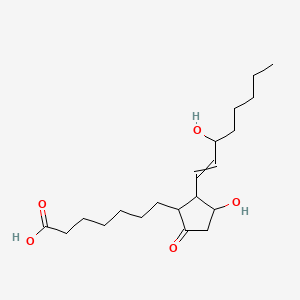

Structure

3D Structure

属性

IUPAC Name |

7-[3-hydroxy-2-(3-hydroxyoct-1-enyl)-5-oxocyclopentyl]heptanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-17,19,21,23H,2-11,14H2,1H3,(H,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GMVPRGQOIOIIMI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(C=CC1C(CC(=O)C1CCCCCCC(=O)O)O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H34O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 8-iso Prostaglandin E1: Discovery, History, and Core Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1), a member of the F1-isoprostane family. Isoprostanes are prostaglandin-like compounds generated in vivo primarily through the non-enzymatic, free radical-catalyzed peroxidation of essential fatty acids, making them reliable biomarkers of oxidative stress.[1][2] This document details the historical discovery of 8-iso-PGE1, its biosynthetic and signaling pathways, and its physiological and pathological roles. A core focus is placed on providing detailed experimental protocols for its quantification and the presentation of key quantitative data in a structured format for ease of comparison.

Discovery and History

The journey to understanding 8-iso-PGE1 is intertwined with the broader discovery of isoprostanes, which revolutionized the assessment of oxidative stress in vivo.

-

1969: Chemical Synthesis: The first synthesis of dl-8-isoprostaglandin E1 was reported by Schneider, Axen, Lincoln, Pike, and Thompson. This work was part of broader research into the synthesis of various prostaglandin isomers.

-

1979: Identification in Human Semen: P. L. Taylor provided the first evidence for the natural occurrence of a group of 8-iso-prostaglandins, including 8-iso-PGE1, in human semen. Using mass spectrometry and chromatographic techniques, these compounds were positively identified.

-

1990: Elucidation of the Isoprostane Pathway: A pivotal discovery was made by L. Jackson Roberts and Jason D. Morrow at Vanderbilt University. They demonstrated that a series of prostaglandin F2-like compounds (F2-isoprostanes) are produced in vivo in humans through a non-cyclooxygenase, free radical-catalyzed mechanism.[1][2] This laid the foundation for understanding the formation of all isoprostanes, including 8-iso-PGE1, as products of lipid peroxidation.

Biosynthesis of 8-iso Prostaglandin E1

Unlike classical prostaglandins (B1171923) which are synthesized via the cyclooxygenase (COX) enzyme pathway, 8-iso-PGE1 is primarily formed through a non-enzymatic, free radical-mediated peroxidation of dihomo-γ-linolenic acid (DGLA), an omega-6 fatty acid.

The process is initiated by the abstraction of a hydrogen atom from DGLA by a free radical, leading to the formation of a lipid radical. This radical then reacts with molecular oxygen to form a peroxyl radical. A series of radical-mediated cyclization and reduction steps ensue, ultimately leading to the formation of a variety of isoprostane isomers, including 8-iso-PGE1.

Signaling Pathway of this compound

8-iso-PGE1 exerts its biological effects by interacting with cell surface G-protein coupled receptors (GPCRs), primarily the prostanoid receptors. While specific binding affinities for 8-iso-PGE1 are not as extensively characterized as for its PGE2 counterpart, it is understood to interact with the E-prostanoid (EP) and thromboxane (B8750289) (TP) receptors. The downstream signaling cascade depends on the specific receptor subtype and the G-protein to which it couples.

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC).

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of protein kinase A (PKA).

-

EP3 Receptor: This receptor can couple to Gαi, which inhibits adenylyl cyclase, resulting in a decrease in cAMP levels.

-

TP Receptor: Activation of the TP receptor, also coupled to Gαq, leads to an increase in intracellular calcium, similar to the EP1 pathway, and is often associated with vasoconstriction and platelet aggregation.

Quantitative Data

The following tables summarize key quantitative data related to 8-iso-PGE1 and its biological activities. Data for the closely related 8-iso-PGE2 are also included for comparison, as they are often studied together and may have overlapping biological effects.

Table 1: Biological Concentrations of Isoprostanes

| Analyte | Matrix | Concentration | Species | Reference |

| 8-iso-PGE1 | Semen | 7 µg/mL | Human | [3] |

| 8-iso-PGF2α | Plasma | 45.1 ± 18.4 pg/mL | Human | [4] |

| 8-iso-PGF2α | Urine | 1.3 ± 0.8 ng/mg creatinine | Human | [4] |

Table 2: Pharmacological Activity of 8-iso-Prostaglandins

| Compound | Assay | Potency (pEC50 / IC50) | Receptor Target | Reference |

| 8-iso-PGE2 | Vasoconstriction (Human Umbilical Vein) | pEC50 = 6.90 ± 0.03 | TP Receptor | [5][6] |

| 8-iso-PGF2α | Vasoconstriction (Human Umbilical Vein) | pEC50 = 6.10 ± 0.04 | TP Receptor | [5][6] |

| 8-iso-PGE2 | Platelet Aggregation Inhibition (U-46619 induced) | IC50 = 0.5 µM | TP Receptor | [7] |

| 8-iso-PGE2 | Platelet Aggregation Inhibition (I-BOP induced) | IC50 = 5 µM | TP Receptor | [7] |

Experimental Protocols

Accurate quantification of 8-iso-PGE1 is crucial for its validation as a biomarker. The gold standard for this is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high specificity and sensitivity.

Quantification of 8-iso-PGE1 in Plasma by LC-MS/MS

This protocol is adapted from established methods for prostaglandin analysis in plasma.

5.1.1. Materials and Reagents

-

8-iso-Prostaglandin E1 standard

-

8-iso-Prostaglandin E1-d4 (or other suitable deuterated internal standard)

-

HPLC-grade methanol (B129727), acetonitrile, and water

-

Formic acid

-

Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB)

-

Human plasma (collected in EDTA tubes)

5.1.2. Sample Preparation (Solid-Phase Extraction)

-

Plasma Pre-treatment: Thaw human plasma samples on ice. To a 1.0 mL aliquot of plasma, add a known amount of the deuterated internal standard (e.g., 10 µL of a 100 ng/mL solution). Acidify the plasma to a pH of approximately 3.5 with 2% formic acid in water.

-

SPE Cartridge Conditioning: Condition the SPE cartridge by washing with 3 mL of methanol followed by 3 mL of water.

-

Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 3 mL of water followed by 3 mL of 15% methanol in water to remove polar interferences.

-

Elution: Elute the analyte and internal standard from the cartridge with 2 mL of methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the dried residue in 100 µL of the initial mobile phase.

References

- 1. Isoprostane - Wikipedia [en.wikipedia.org]

- 2. Isoprostanes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. caymanchem.com [caymanchem.com]

- 4. mdpi.com [mdpi.com]

- 5. Vasoconstrictor effects of 8-iso-prostaglandin E2 and 8-iso-prostaglandin F(2alpha) on human umbilical vein - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. caymanchem.com [caymanchem.com]

Non-Cyclooxygenase Synthesis of 8-iso-Prostaglandin E1: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso-Prostaglandin E1 (8-iso-PGE1) is a member of the isoprostane family, a series of prostaglandin-like compounds produced independently of the cyclooxygenase (COX) enzymes. Unlike classical prostaglandins (B1171923), which are synthesized via the enzymatic action of COX-1 and COX-2, 8-iso-PGE1 is primarily generated through the non-enzymatic, free radical-catalyzed peroxidation of arachidonic acid. This pathway is a hallmark of oxidative stress, making 8-iso-PGE1 and other isoprostanes valuable biomarkers for assessing oxidative damage in various physiological and pathological states. This technical guide provides a comprehensive overview of the non-cyclooxygenase synthesis of 8-iso-PGE1, including its mechanism of formation, detailed experimental protocols for its induction and quantification, and a summary of its biological signaling.

Core Mechanism: Free Radical-Mediated Peroxidation of Arachidonic Acid

The cornerstone of non-cyclooxygenase 8-iso-PGE1 synthesis is the free radical-initiated peroxidation of arachidonic acid, a polyunsaturated fatty acid abundant in cell membranes. This process can be broadly divided into three stages: initiation, propagation, and termination.

Initiation: The process begins with the abstraction of a hydrogen atom from one of the bis-allylic carbons of arachidonic acid by a reactive oxygen species (ROS), such as the hydroxyl radical (•OH). This results in the formation of an arachidonyl radical.

Propagation: The arachidonyl radical rapidly reacts with molecular oxygen (O2) to form a peroxyl radical. This peroxyl radical can then abstract a hydrogen atom from an adjacent fatty acid, propagating the chain reaction and forming a lipid hydroperoxide. A key step in the formation of the prostaglandin-like ring structure is the endocyclization of the peroxyl radical, which leads to the formation of a bicyclic endoperoxide intermediate, analogous to the prostaglandin (B15479496) G2 (PGG2) formed in the COX pathway. Subsequent reduction and rearrangement of this endoperoxide yield various isoprostane isomers, including 8-iso-PGE1.

Termination: The chain reaction is terminated when two radical species react with each other to form a non-radical product.

It is important to note that due to the non-enzymatic nature of this process, a diverse array of stereoisomers are produced.

Signaling Pathways and Biological Activity

8-iso-PGE1 exerts its biological effects by interacting with prostanoid receptors, although its receptor binding profile is not as well-defined as that of its COX-derived counterpart, PGE1. Evidence suggests that 8-iso-PGE1 can interact with multiple receptor subtypes, including the prostaglandin E receptors (EP) and the thromboxane (B8750289) A2 receptor (TP). The specific downstream signaling cascades activated by 8-iso-PGE1 are cell-type dependent and can involve modulation of intracellular calcium levels and cyclic adenosine (B11128) monophosphate (cAMP) production. For instance, in some systems, 8-iso-PGE1 has been shown to inhibit noradrenaline release through EP3 receptors.[1]

dot

Caption: Putative signaling pathways of 8-iso-PGE1.

Quantitative Data

The levels of 8-iso-PGE1 can vary significantly depending on the biological matrix and the level of oxidative stress. While data for 8-iso-PGF2α is more abundant, the following table summarizes available quantitative information for 8-iso-PGE1.

| Biological Matrix | Condition | Concentration Range | Reference(s) |

| Human Semen | Normal | 7 µg/mL | [2] |

Note: Further research is required to establish comprehensive quantitative data for 8-iso-PGE1 in various biological fluids and tissues under different pathophysiological conditions.

Experimental Protocols

In Vitro Induction of 8-iso-PGE1 Synthesis

This protocol describes a general method for inducing the formation of 8-iso-PGE1 from arachidonic acid in a cell-free system using a free radical generator.

Materials:

-

Arachidonic acid (high purity)

-

2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH) or other suitable free radical initiator

-

Phosphate-buffered saline (PBS), pH 7.4

-

Ethyl acetate

-

Internal standard (e.g., 8-iso-PGE1-d4)

-

Nitrogen gas

-

Solid-phase extraction (SPE) cartridges (C18)

Procedure:

-

Prepare a solution of arachidonic acid in PBS.

-

Add the internal standard to the arachidonic acid solution.

-

Initiate the peroxidation reaction by adding a freshly prepared solution of AAPH.

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 1-4 hours), with gentle agitation.

-

Stop the reaction by adding a solution of butylated hydroxytoluene (BHT) in ethanol.

-

Acidify the mixture to pH 3-4 with dilute HCl.

-

Extract the lipids twice with two volumes of ethyl acetate.

-

Pool the organic phases and evaporate to dryness under a stream of nitrogen.

-

Reconstitute the residue in a small volume of mobile phase for SPE cleanup.

-

Condition a C18 SPE cartridge with methanol (B129727) followed by water.

-

Load the sample onto the cartridge.

-

Wash the cartridge with water and then with a low percentage of methanol in water to remove polar impurities.

-

Elute the isoprostanes with methyl formate (B1220265) or a high percentage of methanol.

-

Evaporate the eluate to dryness and reconstitute in the mobile phase for LC-MS/MS analysis.

dot

Caption: Workflow for in vitro induction of 8-iso-PGE1.

Quantification of 8-iso-PGE1 by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for the accurate and sensitive quantification of isoprostanes due to its high selectivity and specificity.

Instrumentation:

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Tandem mass spectrometer (e.g., triple quadrupole) equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile/methanol (e.g., 90:10, v/v).

-

Gradient: A linear gradient from a low to a high percentage of mobile phase B over a specified time to achieve separation from other isomers.

-

Flow Rate: 0.2-0.4 mL/min.

-

Column Temperature: 40°C.

Mass Spectrometric Conditions:

-

Ionization Mode: Negative electrospray ionization (ESI-).

-

Multiple Reaction Monitoring (MRM) Transitions:

-

8-iso-PGE1: The precursor ion is [M-H]⁻ at m/z 353.2. The specific product ions for quantification and confirmation need to be determined by direct infusion of a standard. A common fragmentation pathway for prostaglandins involves the loss of water and other neutral losses from the carboxylate and hydroxyl groups.

-

Internal Standard (8-iso-PGE1-d4): The precursor ion is [M-H]⁻ at m/z 357.2. Product ions will be shifted by 4 Da compared to the unlabeled analyte.

-

-

Collision Energy and other MS parameters: These need to be optimized for the specific instrument and analyte.

Sample Preparation from Biological Matrices (e.g., Plasma, Urine):

-

Thaw samples on ice.

-

Add an antioxidant cocktail (e.g., BHT) and the internal standard.

-

For total isoprostane measurement, perform alkaline hydrolysis to release esterified isoprostanes.

-

Acidify the sample to pH 3-4.

-

Perform solid-phase extraction as described in the in vitro protocol.

-

Reconstitute the final extract in the LC mobile phase for analysis.

dotdot digraph "LC-MS_MS_Quantification_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4, fontname="Arial", fontsize=12, label="Workflow for 8-iso-PGE1 Quantification by LC-MS/MS", labelloc=t, labeljust=c, fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9, color="#5F6368", arrowhead=normal, arrowsize=0.8];

// Nodes start [label="Start", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; sample_prep [label="Sample Preparation\n(Biological Matrix)", fillcolor="#FBBC05", fontcolor="#202124"]; hydrolysis [label="Alkaline Hydrolysis\n(for total isoprostanes)", shape=diamond, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; extraction [label="Solid-Phase Extraction\n(C18)", fillcolor="#34A853", fontcolor="#FFFFFF"]; lc_separation [label="LC Separation\n(Reversed-Phase)", fillcolor="#F1F3F4", fontcolor="#202124"]; ms_detection [label="MS/MS Detection\n(ESI-, MRM)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; data_analysis [label="Data Analysis and\nQuantification", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges start -> sample_prep; sample_prep -> hydrolysis; hydrolysis -> extraction [label="optional"]; sample_prep -> extraction; extraction -> lc_separation; lc_separation -> ms_detection; ms_detection -> data_analysis; }

References

The Biosynthesis of 8-iso-Prostaglandin E1 from Dihomo-γ-Linolenic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 8-iso-prostaglandin E1 (8-iso-PGE1) from its precursor, dihomo-γ-linolenic acid (DGLA). It delves into the dual pathways of its formation: the enzymatic route mediated by cyclooxygenase (COX) and prostaglandin (B15479496) E synthase (PGES) enzymes, and the non-enzymatic, free radical-catalyzed pathway. This document furnishes detailed experimental protocols for the induction and quantification of 8-iso-PGE1, presents available quantitative data in structured tables, and utilizes Graphviz diagrams to illustrate the key metabolic and experimental workflows. This guide is intended to be a valuable resource for researchers in pharmacology, biochemistry, and drug development investigating the physiological and pathological roles of this unique isoprostane.

Introduction

Dihomo-γ-linolenic acid (DGLA; 20:3n-6) is a polyunsaturated fatty acid that serves as a substrate for the synthesis of bioactive lipid mediators, including the 1-series prostaglandins (B1171923).[1] Among these is prostaglandin E1 (PGE1), a compound with known anti-inflammatory and vasodilatory properties.[2] Isoprostanes are isomers of prostaglandins that are primarily formed through the non-enzymatic, free radical-catalyzed peroxidation of polyunsaturated fatty acids.[3] 8-iso-Prostaglandin E1 (8-iso-PGE1) is an isoprostane of PGE1 that can be generated from DGLA. The formation of 8-iso-PGE1 is significant as it can occur independently of the enzymatic activity of cyclooxygenases, providing a potential biomarker for oxidative stress.[3] However, there is also evidence suggesting that COX enzymes may contribute to the formation of certain isoprostanes. This guide will explore both the enzymatic and non-enzymatic pathways of 8-iso-PGE1 biosynthesis from DGLA.

Biosynthetic Pathways

The conversion of dihomo-γ-linolenic acid to 8-iso-prostaglandin E1 can proceed through two distinct pathways: an enzymatic pathway analogous to prostaglandin synthesis and a non-enzymatic pathway driven by free radicals.

Enzymatic Pathway

The enzymatic synthesis of prostaglandins from DGLA involves the sequential action of cyclooxygenase (COX) and prostaglandin E synthase (PGES) enzymes.[1]

-

Conversion of DGLA to Prostaglandin H1 (PGH1) by Cyclooxygenase (COX): DGLA is first converted to the unstable intermediate prostaglandin G1 (PGG1) and then reduced to prostaglandin H1 (PGH1). This two-step reaction is catalyzed by the bifunctional COX enzymes, COX-1 and COX-2.[4]

-

Conversion of PGH1 to Prostaglandin E1 (PGE1) by Prostaglandin E Synthase (PGES): PGH1 is subsequently isomerized to PGE1 by the action of prostaglandin E synthases. There are several isoforms of PGES, including cytosolic PGES (cPGES) and microsomal PGES-1 and -2 (mPGES-1, mPGES-2).[5]

While this pathway primarily produces PGE1, the formation of its isomer, 8-iso-PGE1, through this enzymatic route is less characterized but considered possible.

Non-Enzymatic (Free Radical-Catalyzed) Pathway

The predominant mechanism for the formation of isoprostanes, including 8-iso-PGE1, is the non-enzymatic peroxidation of DGLA initiated by free radicals.[3] This process involves the following key steps:

-

Initiation: A free radical, such as a hydroxyl radical (•OH), abstracts a hydrogen atom from a bis-allylic carbon on the DGLA molecule, forming a lipid radical.

-

Propagation: Molecular oxygen (O2) rapidly adds to the lipid radical to form a peroxyl radical. This radical can then undergo endocyclization to form a bicyclic endoperoxide intermediate, analogous to the PGG-like structures in the enzymatic pathway.

-

Isomerization and Reduction: The endoperoxide intermediate can be further rearranged and reduced to form a variety of isoprostane isomers, including 8-iso-PGE1.

This pathway is a hallmark of oxidative stress and its products are considered reliable biomarkers of such conditions.

Quantitative Data

This section summarizes the available quantitative data related to the biosynthesis of 8-iso-PGE1 from DGLA, including enzyme kinetics and concentrations in biological samples.

Enzyme Kinetic Parameters

The following table presents the kinetic parameters for COX-1 and COX-2 with DGLA and arachidonic acid (AA) as substrates. Data for PGES with PGH1 is limited.

| Enzyme | Substrate | Km (µM) | Vmax (relative to AA) | Reference |

| COX-1 | Dihomo-γ-linolenic Acid (DGLA) | - | Lower than AA | [4] |

| Arachidonic Acid (AA) | - | - | [4] | |

| COX-2 | Dihomo-γ-linolenic Acid (DGLA) | Similar to AA | Similar to AA | [4] |

| Arachidonic Acid (AA) | - | - | [4] |

Note: Specific Km and Vmax values for DGLA with COX-1 and COX-2 are not consistently reported in the literature. The table reflects the relative activities.

Concentrations of DGLA and 8-iso-PGE1 in Biological Samples

The concentrations of DGLA and 8-iso-PGE1 can vary significantly depending on the biological matrix and physiological state.

| Analyte | Biological Matrix | Concentration Range | Reference |

| Dihomo-γ-linolenic Acid (DGLA) | Human Macrophages | Variable, dependent on supplementation | [6] |

| Human Plasma | Variable | [7] | |

| 8-iso-Prostaglandin E1 | Human Semen | ~7 µg/mL | [8] |

| Human Plasma | 31.8 ± 5.5 pg/mL (for total 8-iso-PGF2α, as a proxy) | [9] | |

| Human Urine | 2.9 ± 2.0 ng/mg creatinine (B1669602) (for total 8-iso-PGF2α, as a proxy) | [9] |

Experimental Protocols

This section provides detailed methodologies for key experiments related to the biosynthesis of 8-iso-PGE1 from DGLA.

Cell-Based Assay for 8-iso-PGE1 Production

This protocol describes a method to induce and measure the production of 8-iso-PGE1 in a macrophage cell line.

1. Cell Culture and DGLA Supplementation:

- Culture a suitable macrophage cell line (e.g., THP-1 or RAW 264.7) in appropriate cell culture medium.

- Supplement the culture medium with DGLA at a final concentration of 25-100 µM for 24-48 hours to enrich the cellular lipid pools.[6]

2. Induction of Oxidative Stress (for non-enzymatic pathway):

- Induce oxidative stress by treating the cells with an agent such as lipopolysaccharide (LPS) (1 µg/mL) or H2O2 (100 µM) for a defined period (e.g., 4-24 hours).

3. Sample Collection:

- Collect the cell culture supernatant.

- Centrifuge to remove cell debris.

- Store the supernatant at -80°C until analysis.

4. Quantification of 8-iso-PGE1:

- Quantify the concentration of 8-iso-PGE1 in the supernatant using either LC-MS/MS or a specific ELISA kit.

Quantification of 8-iso-PGE1 by LC-MS/MS

This protocol provides a general workflow for the quantification of 8-iso-PGE1 using liquid chromatography-tandem mass spectrometry.

1. Sample Preparation:

- To 500 µL of cell culture supernatant or biological fluid, add an internal standard (e.g., d4-8-iso-PGE1).

- Perform solid-phase extraction (SPE) using a C18 cartridge to purify and concentrate the sample.

- Elute the sample with an organic solvent (e.g., ethyl acetate (B1210297) or methanol).

- Evaporate the solvent under a stream of nitrogen.

- Reconstitute the sample in the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

- Use a C18 reverse-phase column for chromatographic separation.

- Employ a suitable gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid).

- Set the mass spectrometer to operate in negative ion mode and use multiple reaction monitoring (MRM) to detect the specific parent-to-daughter ion transition for 8-iso-PGE1 and its internal standard.

Quantification of 8-iso-PGE1 by Enzyme-Linked Immunosorbent Assay (ELISA)

This protocol outlines the general steps for quantifying 8-iso-PGE1 using a competitive ELISA kit.

1. Sample Preparation:

- Dilute the samples (cell culture supernatant, plasma, urine) as recommended by the kit manufacturer.

2. Assay Procedure (refer to kit-specific instructions):

- Add standards and samples to the wells of the microplate pre-coated with an antibody specific for 8-iso-PGE1.

- Add the enzyme-conjugated 8-iso-PGE1 to the wells.

- Incubate to allow for competitive binding.

- Wash the plate to remove unbound reagents.

- Add the substrate solution and incubate to develop color.

- Stop the reaction and measure the absorbance at the appropriate wavelength.

- Calculate the concentration of 8-iso-PGE1 in the samples based on the standard curve.[10][11]

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the key processes described in this guide.

Caption: Enzymatic conversion of DGLA to PGE1 and potential formation of 8-iso-PGE1.

Caption: Free radical-catalyzed, non-enzymatic formation of 8-iso-PGE1 from DGLA.

Caption: General experimental workflow for studying 8-iso-PGE1 biosynthesis in vitro.

Conclusion

The biosynthesis of 8-iso-prostaglandin E1 from dihomo-γ-linolenic acid is a multifaceted process involving both enzymatic and non-enzymatic pathways. While the enzymatic conversion via COX and PGES enzymes is analogous to prostaglandin synthesis, the free radical-catalyzed pathway represents a significant route of formation, particularly under conditions of oxidative stress. Understanding these pathways and having robust experimental protocols for the quantification of 8-iso-PGE1 are crucial for elucidating its role in health and disease. This technical guide provides a foundational resource for researchers to design and execute studies in this important area of lipid biochemistry and pharmacology. Further research is warranted to fully delineate the kinetic parameters of the enzymes involved with DGLA and its metabolites and to establish a broader range of physiological and pathological concentrations of 8-iso-PGE1 in various biological systems.

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Plasma and urinary 8-iso-prostane as an indicator of lipid peroxidation in pre-eclampsia and normal pregnancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The isoprostanes: unique prostaglandin-like products of free-radical-initiated lipid peroxidation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Differential metabolism of dihomo-gamma-linolenic acid and arachidonic acid by cyclo-oxygenase-1 and cyclo-oxygenase-2: implications for cellular synthesis of prostaglandin E1 and prostaglandin E2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Prostaglandin E synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Dihomo-γ-linolenic acid inhibits several key cellular processes associated with atherosclerosis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihomo-γ-Linolenic Acid (20:3n-6)—Metabolism, Derivatives, and Potential Significance in Chronic Inflammation [mdpi.com]

- 8. Quantification of Plasma 8-Isoprostane by High-Performance Liquid Chromatography with Tandem Mass Spectrometry in a Case-Control Study of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. An Efficient Sample Preparation Method for High-Throughput Analysis of 15(S)-8-iso-PGF2α in Plasma and Urine by Enzyme Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 11. assaygenie.com [assaygenie.com]

The Chemical Synthesis of 8-iso-Prostaglandin E1 Stereoisomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical synthesis of 8-iso-prostaglandin E1 (8-iso-PGE1) stereoisomers, molecules of significant interest in medicinal chemistry and drug development due to their biological activities. This document details a key stereocontrolled synthetic route, providing experimental protocols and summarizing quantitative data. Furthermore, it explores the known signaling pathways of related isoprostanes to offer insights into the potential biological mechanisms of 8-iso-PGE1.

Core Synthetic Strategy: A Stereocontrolled Approach

The foundational method for the stereocontrolled synthesis of 8-iso-prostaglandin E1, as well as its E2 analogue, was established by Nakamura and Sakai. This approach allows for the specific construction of the characteristic cis-relationship between the two side chains on the cyclopentanone (B42830) core, a defining feature of 8-iso-prostaglandins.

The synthesis commences with a protected cyclopentenone derivative, which undergoes a conjugate addition to introduce the α-side chain. The stereochemistry at the C-8 position is controlled during the trapping of the resulting enolate. Subsequent steps involve the introduction of the ω-side chain and functional group manipulations to yield the final 8-iso-PGE1 molecule.

Key Synthetic Steps and Experimental Protocols

Step 1: Conjugate Addition to a Protected Cyclopentenone

A suitable starting material is a protected 4-hydroxy-2-cyclopenten-1-one. The choice of protecting group (PG) for the hydroxyl function is critical and should be stable to the reaction conditions of the subsequent steps, yet readily cleavable at a later stage. Common protecting groups in prostaglandin (B15479496) synthesis include silyl (B83357) ethers (e.g., TBDMS) or p-phenylbenzoyl (PPB).

-

Reaction: The protected cyclopentenone is reacted with a cuprate (B13416276) reagent derived from the desired α-side chain.

-

Reagents:

-

Protected 4-hydroxy-2-cyclopenten-1-one

-

α-side chain precursor (e.g., a vinyl stannane (B1208499) or vinyl iodide)

-

Organocuprate, typically a Gilman cuprate (R₂CuLi) or a higher-order cyanocuprate.

-

-

Typical Conditions: The reaction is carried out in an aprotic solvent such as tetrahydrofuran (B95107) (THF) at low temperatures, typically -78 °C, to ensure high stereoselectivity.

-

Work-up: The reaction is quenched with a proton source, such as a saturated aqueous solution of ammonium (B1175870) chloride. The product is then extracted with an organic solvent and purified by column chromatography.

Step 2: Enolate Trapping and Introduction of the ω-Side Chain Precursor

The enolate generated from the conjugate addition is trapped with an electrophile that will serve as a handle for the introduction of the ω-side chain.

-

Reaction: The enolate is reacted with an aldehyde precursor for the ω-side chain.

-

Reagents:

-

The enolate from Step 1

-

An appropriate aldehyde (e.g., (S)-2-((tert-butyldimethylsilyl)oxy)hept-1-enal)

-

-

Typical Conditions: The reaction is maintained at low temperatures to control the stereochemistry of the newly formed stereocenter.

-

Work-up: Standard aqueous work-up followed by extraction and chromatographic purification.

Step 3: Elaboration of the ω-Side Chain

The introduced aldehyde is then converted to the final ω-side chain, which typically involves a Horner-Wadsworth-Emmons or Wittig reaction to form the trans-double bond.

-

Reaction: Olefination of the aldehyde.

-

Reagents:

-

The product from Step 2

-

A phosphonate (B1237965) ylide (for Horner-Wadsworth-Emmons) or a phosphonium (B103445) ylide (for Wittig).

-

-

Typical Conditions: The reaction is typically carried out in an aprotic solvent like THF or dimethoxyethane (DME) at temperatures ranging from -78 °C to room temperature.

-

Work-up: Quenching, extraction, and purification by chromatography.

Step 4: Deprotection and Final Product Formation

The final step involves the removal of all protecting groups to yield the 8-iso-prostaglandin E1 stereoisomer.

-

Reaction: Cleavage of the protecting groups.

-

Reagents: The choice of reagents depends on the protecting groups used. For silyl ethers, fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF) are common. For ester protecting groups, hydrolysis under basic or acidic conditions is employed.

-

Typical Conditions: The deprotection conditions are chosen to be mild to avoid epimerization or other side reactions.

-

Work-up: The final product is purified by high-performance liquid chromatography (HPLC).

Quantitative Data

The following table summarizes typical yields and stereoselectivities reported for key steps in analogous prostaglandin syntheses. It is important to note that specific data for the synthesis of 8-iso-PGE1 stereoisomers is sparse in the readily available literature, and these values should be considered as representative.

| Step | Transformation | Typical Yield (%) | Typical Stereoselectivity (dr or er) |

| 1 | Conjugate Addition | 70-90 | >95:5 dr |

| 2 | Aldol Condensation | 60-80 | Variable, dependent on conditions |

| 3 | Olefination | 75-95 | >98:2 E/Z |

| 4 | Deprotection | 80-95 | No significant epimerization |

Signaling Pathways of 8-iso-Prostaglandin E1

The precise signaling pathways of 8-iso-PGE1 have not been as extensively studied as those of its more common isomer, PGE1, or the related isoprostane, 8-iso-PGF2α. However, based on the activities of these related compounds, a plausible signaling mechanism for 8-iso-PGE1 can be proposed.

Prostaglandins and isoprostanes exert their effects by binding to specific G-protein coupled receptors (GPCRs). The primary candidates for 8-iso-PGE1 receptors are the prostaglandin E (EP) receptors and the thromboxane (B8750289) A2 (TP) receptor.

Potential Interaction with EP Receptors

PGE1 is known to bind to all four EP receptor subtypes (EP1, EP2, EP3, and EP4), which are coupled to different G-proteins and downstream signaling cascades:

-

EP1: Coupled to Gq, leading to an increase in intracellular calcium ([Ca²⁺]i).

-

EP2 & EP4: Coupled to Gs, leading to an increase in cyclic AMP (cAMP).

-

EP3: Coupled to Gi, leading to a decrease in cAMP.

It is plausible that 8-iso-PGE1 also interacts with one or more of these EP receptor subtypes, though likely with different binding affinities compared to PGE1.

Potential Interaction with the TP Receptor

Studies on other 8-iso-prostaglandins, such as 8-iso-PGF2α and 8-iso-PGE2, have demonstrated that they can act as agonists at the TP receptor. The TP receptor is also a GPCR, primarily coupled to Gq, leading to increases in intracellular calcium and subsequent cellular responses like platelet aggregation and vasoconstriction. Given the structural similarity, it is highly probable that 8-iso-PGE1 also interacts with the TP receptor.

Proposed Signaling Pathways

The following diagrams illustrate the potential signaling pathways for 8-iso-PGE1 based on its likely interactions with EP and TP receptors.

Caption: Proposed Gq-mediated signaling for 8-iso-PGE1 via EP1 and TP receptors.

Caption: Proposed Gs-mediated signaling for 8-iso-PGE1 via EP2/EP4 receptors.

Conclusion

The chemical synthesis of 8-iso-prostaglandin E1 stereoisomers is a challenging but achievable goal in medicinal chemistry. The stereocontrolled approach pioneered by Nakamura and Sakai provides a robust framework for accessing these complex molecules. While detailed experimental protocols and quantitative data for these specific syntheses require access to specialized literature, the general principles of prostaglandin synthesis offer a clear path forward.

Further research is needed to fully elucidate the specific receptor interactions and downstream signaling pathways of 8-iso-PGE1. Understanding these mechanisms will be crucial for the rational design and development of novel therapeutic agents targeting the biological activities of this and other isoprostanes. This guide serves as a foundational resource for researchers embarking on the synthesis and biological evaluation of 8-iso-prostaglandin E1 stereoisomers.

An In-depth Technical Guide to the Signaling Pathways Activated by 8-iso Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1), an isoprostane generated from the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid, has emerged as a significant bioactive lipid mediator.[1] Unlike its enzymatically produced prostaglandin counterparts, 8-iso-PGE1 is a key biomarker of oxidative stress and is implicated in various physiological and pathological processes, including vasoconstriction.[1][2] Understanding the intricate signaling pathways activated by 8-iso-PGE1 is crucial for elucidating its role in health and disease and for the development of novel therapeutic interventions. This technical guide provides a comprehensive overview of the current knowledge on 8-iso-PGE1-mediated signaling, complete with quantitative data, detailed experimental protocols, and pathway visualizations.

Receptor Interactions and Downstream Signaling Cascades

8-iso-PGE1 exerts its biological effects primarily through interaction with G-protein coupled receptors (GPCRs), specifically the prostanoid E series (EP) receptors. While direct and comprehensive binding data for 8-iso-PGE1 across all EP receptor subtypes is still an active area of research, evidence suggests that E-ring isoprostanes, including 8-iso-PGE1 and the closely related 8-iso-PGE2, can activate specific EP receptors, leading to the initiation of distinct downstream signaling cascades.[3] The primary signaling pathways involve the modulation of intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels and calcium mobilization.

EP Receptor Subtypes and Associated G-Proteins

The four main EP receptor subtypes are coupled to different G-proteins, resulting in diverse intracellular responses:

-

EP1 Receptor: Coupled to Gαq, its activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]

-

EP2 and EP4 Receptors: These receptors are coupled to Gαs, and their activation stimulates adenylyl cyclase (AC), leading to an increase in intracellular cAMP levels.[4] cAMP, in turn, activates Protein Kinase A (PKA).[6]

-

EP3 Receptor: This receptor is primarily coupled to Gαi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.[7]

While PGE1 has been shown to have a binding affinity (Kd) of approximately 40 nM for the mouse EP1 receptor, specific high-affinity binding data for 8-iso-PGE1 on the full panel of human EP receptors remains to be fully elucidated.[8] Studies on the related compound 8-iso-PGE2 have shown that it can stimulate anion efflux through the EP4 receptor, a process that is dependent on both PKA and PI3K pathways.[9] Furthermore, E-ring 8-isoprostanes have been identified as agonists at both EP2 and EP4 receptors in human airway smooth muscle cells, where they regulate the release of colony-stimulating factors through a cAMP- and PKA-dependent mechanism.[3]

Quantitative Data Summary

The following tables summarize the available quantitative data for the interaction of prostaglandins (B1171923) with EP receptors. It is important to note that data specifically for 8-iso-PGE1 is limited, and therefore, data for the closely related PGE1 and 8-iso-PGE2 are included for comparative purposes.

Table 1: Receptor Binding Affinities (Kd/Ki in nM)

| Ligand | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | Reference |

| PGE1 | ~40 (mouse) | - | - | - | [8] |

| PGE2 | ~25 (human) | - | Higher affinity than EP1/EP2 | Higher affinity than EP1/EP2 | [8][10] |

Table 2: Functional Activity (EC50/IC50 in nM)

| Ligand | Assay | Receptor | Cell Type | EC50/IC50 | Reference |

| 8-iso-PGE2 | Iodide Efflux | EP4 | Calu-3 | - | [9] |

| PGE2 | cAMP formation | EP2 | HEK-EP2 | 556 pM (with IBMX) | [11] |

| PGE2 | cAMP formation | EP4 | HEK-EP4 | 74.7 pM (with IBMX) | [11] |

'-' indicates specific value not provided in the abstract.

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the primary signaling pathways activated by 8-iso-PGE1 through its interaction with different EP receptor subtypes.

Diagram 1: 8-iso-PGE1 Signaling via EP1 Receptor (Gαq Pathway)

Caption: 8-iso-PGE1 activates the Gαq pathway via the EP1 receptor.

Diagram 2: 8-iso-PGE1 Signaling via EP2/EP4 Receptors (Gαs Pathway)

Caption: 8-iso-PGE1 activates the Gαs pathway via EP2/EP4 receptors.

Diagram 3: 8-iso-PGE1 Signaling via EP3 Receptor (Gαi Pathway)

Caption: 8-iso-PGE1 activates the Gαi pathway via the EP3 receptor.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the signaling pathways of 8-iso-PGE1. These are generalized protocols that can be adapted for specific cell types and experimental questions.

Radioligand Receptor Binding Assay

This assay is used to determine the binding affinity (Ki or Kd) of 8-iso-PGE1 to specific EP receptors.

a. Membrane Preparation:

-

Culture cells expressing the EP receptor of interest to confluency.

-

Wash cells with ice-cold phosphate-buffered saline (PBS) and scrape into a lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, with protease inhibitors).

-

Homogenize the cell suspension using a Dounce homogenizer or sonicator on ice.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the membranes.

-

Resuspend the membrane pellet in a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 10 mM MgCl2, 1 mM EDTA) and determine the protein concentration using a standard protein assay (e.g., BCA or Bradford).

b. Binding Assay:

-

In a 96-well plate, add a constant amount of cell membrane preparation (e.g., 20-50 µg of protein) to each well.

-

For competition binding, add increasing concentrations of unlabeled 8-iso-PGE1. For saturation binding, add increasing concentrations of radiolabeled 8-iso-PGE1 (e.g., [³H]-8-iso-PGE1).

-

Add a constant concentration of a suitable radiolabeled ligand (e.g., [³H]-PGE2) for competition assays.

-

To determine non-specific binding, add a high concentration of unlabeled PGE2 (e.g., 10 µM) to a set of wells.

-

Incubate the plate at room temperature for a predetermined time (e.g., 60-120 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) using a cell harvester.

-

Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Analyze the data using non-linear regression to determine Kd and Bmax (for saturation binding) or Ki (for competition binding).

Diagram 4: Radioligand Receptor Binding Assay Workflow

Caption: Workflow for a radioligand receptor binding assay.

Intracellular cAMP Measurement Assay

This assay quantifies changes in intracellular cAMP levels following stimulation with 8-iso-PGE1.

a. Cell Culture and Treatment:

-

Seed cells expressing the EP receptor of interest in a 96-well plate and grow to 80-90% confluency.

-

Wash the cells with serum-free medium or a suitable assay buffer.

-

Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., 100 µM IBMX) for 15-30 minutes to prevent cAMP degradation.

-

Stimulate the cells with various concentrations of 8-iso-PGE1 for a defined period (e.g., 10-30 minutes) at 37°C.

b. cAMP Quantification (ELISA-based):

-

Lyse the cells using the lysis buffer provided in a commercial cAMP ELISA kit.

-

Follow the manufacturer's instructions for the competitive ELISA procedure. This typically involves adding the cell lysates and a fixed amount of a cAMP-HRP conjugate to wells pre-coated with an anti-cAMP antibody.

-

After incubation, wash the wells to remove unbound reagents.

-

Add a substrate solution (e.g., TMB) and incubate until color develops.

-

Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.

-

Calculate the cAMP concentration in the samples by comparing their absorbance to a standard curve generated with known concentrations of cAMP.

Diagram 5: cAMP Measurement Assay Workflow

Caption: Workflow for an intracellular cAMP measurement assay.

Intracellular Calcium Mobilization Assay

This assay measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to 8-iso-PGE1 stimulation, typically mediated by Gαq-coupled receptors like EP1.[12]

a. Cell Preparation and Dye Loading:

-

Seed cells expressing the EP1 receptor in a black, clear-bottom 96-well plate and grow to confluency.

-

Wash the cells with a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

-

Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) by incubating them in the dye solution for 30-60 minutes at 37°C, according to the manufacturer's protocol.[13][14][15]

-

After incubation, wash the cells gently to remove excess dye.

b. Fluorescence Measurement:

-

Place the plate in a fluorescence microplate reader equipped with an automated injector.

-

Set the excitation and emission wavelengths appropriate for the dye (e.g., 490 nm excitation and 525 nm emission for Fluo-4).[13][14]

-

Record a baseline fluorescence reading.

-

Inject a solution of 8-iso-PGE1 at various concentrations into the wells.

-

Immediately begin recording the fluorescence intensity over time to capture the transient increase in [Ca²⁺]i.

-

Analyze the data by calculating the change in fluorescence from the baseline and plot it against the concentration of 8-iso-PGE1 to determine the EC50.

Diagram 6: Calcium Mobilization Assay Workflow

Caption: Workflow for an intracellular calcium mobilization assay.

Protein Kinase A (PKA) Activity Assay

This assay measures the activation of PKA, a key downstream effector of the Gαs-cAMP pathway.

a. Cell Lysis and Sample Preparation:

-

Culture and treat cells with 8-iso-PGE1 as described for the cAMP assay.

-

After treatment, wash the cells with ice-cold PBS and lyse them in a buffer that preserves kinase activity (e.g., a buffer containing protease and phosphatase inhibitors).

-

Centrifuge the lysates to pellet cellular debris and collect the supernatant.

-

Determine the protein concentration of the lysates.

b. PKA Activity Measurement (ELISA-based):

-

Use a commercial PKA activity assay kit.[16][17] These kits typically utilize a microplate pre-coated with a specific PKA substrate.

-

Add the cell lysates to the wells, along with ATP, to initiate the phosphorylation reaction.

-

Incubate the plate at 30°C for a specified time (e.g., 90 minutes).[16][17]

-

After incubation, wash the wells and add a phospho-specific antibody that recognizes the phosphorylated PKA substrate.

-

Add a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Add a TMB substrate and measure the absorbance at 450 nm.[16][17]

-

The PKA activity is proportional to the absorbance and can be quantified using a standard curve generated with a purified, active PKA enzyme.[16][17]

Diagram 7: PKA Activity Assay Workflow

Caption: Workflow for a Protein Kinase A (PKA) activity assay.

Conclusion

8-iso-PGE1 is a biologically active isoprostane that signals through prostanoid EP receptors, leading to the activation of multiple downstream pathways. The specific cellular response is dictated by the complement of EP receptor subtypes expressed on the cell surface and their differential coupling to Gαs, Gαi, and Gαq proteins. This guide provides a framework for understanding and investigating the signaling mechanisms of 8-iso-PGE1. Further research is warranted to fully delineate the receptor binding profile of 8-iso-PGE1 and to precisely quantify its effects on various signaling components. The experimental protocols and pathway diagrams presented herein serve as a valuable resource for researchers in the fields of eicosanoid biology, oxidative stress, and drug discovery, facilitating the design and execution of experiments aimed at unraveling the complex roles of 8-iso-PGE1 in human health and disease.

References

- 1. EP2 receptor signaling pathways regulate classical activation of microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. E-ring 8-isoprostanes are agonists at EP2- and EP4-prostanoid receptors on human airway smooth muscle cells and regulate the release of colony-stimulating factors by activating cAMP-dependent protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Gq alpha subunit - Wikipedia [en.wikipedia.org]

- 6. Prostaglandin E2 activates RAP1 via EP2/EP4 receptors and cAMP-signaling in rheumatoid synovial fibroblasts: Involvement of EPAC1 and PKA: The regulation of Rap1 by PGE2 in RSF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Prostaglandin receptors: advances in the study of EP3 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]

- 9. 8-iso-PGE2 stimulates anion efflux from airway epithelial cells via the EP4 prostanoid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. uh-ir.tdl.org [uh-ir.tdl.org]

- 11. The Gαs‐protein‐mediated pathway may be steadily stimulated by prostanoid EP2 receptors, but not by EP4 receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Fluo-4 Calcium Fluorometric Assay Kit - Elabscience® [elabscience.com]

- 13. Fluo-4 Assay Kit (Calcium) (ab228555) | Abcam [abcam.com]

- 14. content.abcam.com [content.abcam.com]

- 15. assets.fishersci.com [assets.fishersci.com]

- 16. arborassays.com [arborassays.com]

- 17. arborassays.com [arborassays.com]

An In-Depth Technical Guide to 8-iso Prostaglandin E1 and cAMP-Dependent Protein Kinase Activation

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1), a member of the isoprostane family, is generated in vivo through the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. While structurally similar to prostaglandin E1 (PGE1), its distinct stereochemistry confers unique biological activities. Emerging evidence indicates that 8-iso-PGE1 and its closely related analogue, 8-iso-PGE2, act as agonists at specific G-protein coupled receptors (GPCRs), namely the prostaglandin E2 receptor subtypes EP2 and EP4. Activation of these receptors initiates a canonical signaling cascade involving the production of cyclic adenosine (B11128) monophosphate (cAMP) and the subsequent activation of cAMP-dependent protein kinase (PKA). This pathway is integral to a multitude of cellular processes, and its modulation by 8-iso-PGE1 presents a compelling area of investigation for therapeutic intervention in various pathological conditions.

This technical guide provides a comprehensive overview of the signaling pathway from 8-iso-PGE1 to PKA activation, supported by quantitative data from closely related compounds, detailed experimental protocols for key assays, and visual representations of the core concepts.

Data Presentation: Quantitative Insights into Receptor Binding and Downstream Signaling

Direct quantitative data for 8-iso Prostaglandin E1 binding and functional activity are not extensively available in the public domain. The following tables summarize key quantitative parameters for the closely related and well-characterized prostaglandins (B1171923), PGE1 and PGE2, as well as the related isoprostane, 8-iso-PGE2, to provide a comparative context for understanding the potential interactions of 8-iso-PGE1.

Table 1: Prostaglandin Receptor Binding Affinities (Ki/Kd in nM)

| Ligand | Receptor Subtype | Binding Affinity (nM) | Species | Reference |

| PGE1 | EP1 | ~40 (Kd) | Mouse | [1] |

| PGE2 | EP1 | ~25 (Kd) | Human | [1] |

| PGE1 | EP4 | 1.45 ± 0.24 (Ki) | Human | [2] |

| PGE2 | EP4 | 0.75 ± 0.03 (Ki) | Human | [2] |

| PGE2 | Canine EP4 | 24 (Kd) | Canine | [3] |

Table 2: Functional Potency (EC50) for cAMP-Associated Responses

| Ligand | Assay | EC50 (nM) | Cell Type/System | Reference |

| PGE1 | Facilitation of Ih Current | 29.3 | Mouse Trigeminal Ganglion Neurons | [4] |

| PGE2 | cAMP Production | 70 (U87 cells), 60 (U251 cells) | Human Glioblastoma Cells | [5] |

| Isoproterenol (β-AR agonist) | PKA Activity Increase | 0.4 ± 0.1 | Sinoatrial Node Cells | [6] |

Signaling Pathway of this compound to PKA Activation

8-iso-PGE1 is understood to exert its effects on PKA activation primarily through the EP2 and EP4 receptor subtypes. The signaling cascade is initiated by the binding of 8-iso-PGE1 to these Gs-coupled receptors, leading to a conformational change that facilitates the exchange of GDP for GTP on the α-subunit of the associated heterotrimeric G-protein (Gαs). The activated Gαs subunit then dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP concentration is the critical step leading to the activation of PKA. PKA exists as an inactive holoenzyme composed of two regulatory and two catalytic subunits. The binding of cAMP to the regulatory subunits induces a conformational change that causes the release of the active catalytic subunits. These catalytic subunits are then free to phosphorylate a multitude of downstream protein substrates on serine and threonine residues, thereby modulating a wide array of cellular functions.

Experimental Protocols

Competitive Radioligand Binding Assay for EP Receptors

This protocol is designed to determine the binding affinity (Ki) of a test compound, such as 8-iso-PGE1, for EP receptors by measuring its ability to compete with a radiolabeled ligand.

Materials:

-

HEK293 cells stably expressing the human EP receptor of interest (EP2 or EP4).

-

Membrane preparation buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mM EDTA, with protease inhibitors.

-

Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl2.

-

Radioligand: [3H]-PGE2 (specific activity ~100-200 Ci/mmol).

-

Unlabeled 8-iso-PGE1 and other competing ligands.

-

Scintillation cocktail.

-

Glass fiber filters (e.g., Whatman GF/B).

-

96-well plates.

-

Filtration manifold.

-

Scintillation counter.

Procedure:

-

Membrane Preparation:

-

Harvest HEK293 cells expressing the target EP receptor.

-

Homogenize cells in ice-cold membrane preparation buffer.

-

Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Centrifuge the supernatant at 48,000 x g for 30 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet with assay buffer and centrifuge again.

-

Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay). Store membrane aliquots at -80°C.

-

-

Binding Assay:

-

In a 96-well plate, add the following in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (e.g., 10 µM) for non-specific binding.

-

50 µL of various concentrations of the unlabeled test compound (8-iso-PGE1).

-

50 µL of [3H]-PGE2 at a concentration close to its Kd.

-

50 µL of the membrane preparation (typically 20-50 µg of protein).

-

-

Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

-

-

Filtration and Counting:

-

Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

-

Wash the filters three times with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the competitor.

-

Determine the IC50 value (the concentration of competitor that inhibits 50% of specific binding) using non-linear regression.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Homogeneous Time-Resolved Fluorescence (HTRF) cAMP Assay

This protocol describes a sensitive and high-throughput method for quantifying intracellular cAMP levels following cell stimulation with 8-iso-PGE1.

Materials:

-

Cells expressing the target EP receptor (e.g., HEK293-EP2 or HEK293-EP4).

-

Cell culture medium.

-

8-iso-PGE1 and other stimulating agents (e.g., Forskolin as a positive control).

-

HTRF cAMP assay kit (containing cAMP-d2 and anti-cAMP cryptate).

-

Lysis buffer (provided with the kit).

-

384-well low-volume white plates.

-

HTRF-compatible plate reader.

Procedure:

-

Cell Preparation:

-

Seed cells into a 384-well plate at an appropriate density and incubate overnight.

-

-

Cell Stimulation:

-

Remove the culture medium and replace it with stimulation buffer containing various concentrations of 8-iso-PGE1 or control compounds.

-

Incubate for a defined period (e.g., 30 minutes) at room temperature or 37°C.

-

-

Cell Lysis and Detection:

-

Add the HTRF lysis buffer containing the cAMP-d2 conjugate to each well.

-

Add the anti-cAMP cryptate conjugate to each well.

-

Incubate for 60 minutes at room temperature, protected from light.

-

-

Data Acquisition:

-

Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 665 nm (FRET signal) and 620 nm (cryptate signal).

-

-

Data Analysis:

-

Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.

-

Generate a standard curve using the provided cAMP standards.

-

Convert the sample HTRF ratios to cAMP concentrations using the standard curve.

-

Plot the cAMP concentration against the log concentration of 8-iso-PGE1 to determine the EC50 value.

-

In Vitro PKA Kinase Activity Assay

This protocol measures the activity of PKA by quantifying the transfer of a radioactive phosphate (B84403) from [γ-32P]ATP to a specific PKA substrate peptide.

Materials:

-

Cell lysates from cells stimulated with 8-iso-PGE1.

-

PKA assay buffer: 20 mM MOPS (pH 7.2), 25 mM β-glycerophosphate, 5 mM EGTA, 1 mM sodium orthovanadate, 1 mM DTT.

-

PKA substrate peptide (e.g., Kemptide: LRRASLG).

-

[γ-32P]ATP.

-

ATP/Magnesium solution.

-

Phosphocellulose paper (e.g., P81).

-

Wash buffer: 0.75% phosphoric acid.

-

Acetone.

-

Scintillation counter.

Procedure:

-

Cell Lysate Preparation:

-

Treat cells with various concentrations of 8-iso-PGE1 for a specified time.

-

Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Clarify the lysate by centrifugation and determine the protein concentration.

-

-

Kinase Reaction:

-

In a microcentrifuge tube, combine:

-

PKA assay buffer.

-

PKA substrate peptide.

-

Cell lysate (containing PKA).

-

-

Initiate the reaction by adding the ATP/Magnesium solution containing [γ-32P]ATP.

-

Incubate at 30°C for 10-20 minutes.

-

-

Stopping the Reaction and Spotting:

-

Stop the reaction by adding a small volume of phosphoric acid.

-

Spot an aliquot of the reaction mixture onto a phosphocellulose paper square.

-

-

Washing:

-

Wash the phosphocellulose papers extensively in 0.75% phosphoric acid to remove unincorporated [γ-32P]ATP.

-

Perform a final wash with acetone.

-

-

Counting:

-

Place the dried paper squares in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the PKA activity as picomoles of phosphate incorporated per minute per milligram of protein.

-

Plot PKA activity against the log concentration of 8-iso-PGE1 to determine the dose-response relationship.

-

Conclusion

This compound represents an intriguing endogenous lipid mediator with the potential to modulate cellular function through the activation of the cAMP/PKA signaling pathway via EP2 and EP4 receptors. While direct quantitative data for 8-iso-PGE1 remains to be fully elucidated, the information available for structurally and functionally similar prostaglandins provides a strong foundation for further investigation. The experimental protocols detailed in this guide offer robust methodologies for characterizing the binding and signaling properties of 8-iso-PGE1 and other related compounds. A deeper understanding of the quantitative aspects of 8-iso-PGE1-mediated signaling will be crucial for delineating its physiological and pathophysiological roles and for the development of novel therapeutic strategies targeting this pathway.

References

- 1. giffordbioscience.com [giffordbioscience.com]

- 2. Pharmacological characterization of [3H]-prostaglandin E2 binding to the cloned human EP4 prostanoid receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Molecular cloning and functional characterization of the canine prostaglandin E2 receptor EP4 subtype - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 5. revvity.com [revvity.com]

- 6. merckmillipore.com [merckmillipore.com]

A Technical Guide to the Cross-Activation of cGMP-Dependent Protein Kinase by 8-iso Prostaglandin E1

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the indirect signaling pathway by which 8-iso Prostaglandin (B15479496) E1 (8-iso-PGE1) can lead to the activation of cGMP-dependent protein kinase (PKG). While direct activation is not supported by current literature, a compelling mechanism exists via cross-activation through the cyclic AMP (cAMP) signaling cascade. 8-iso-PGE1, acting analogously to its isomer Prostaglandin E1 (PGE1), is proposed to bind to E-type prostanoid (EP) receptors, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. This elevation in cAMP can then act as a partial agonist to activate PKG. This document provides a comprehensive overview of this signaling pathway, collates relevant quantitative data, details experimental protocols for its investigation, and presents visual diagrams of the core mechanisms and workflows.

Introduction

8-iso-Prostaglandin E1 is an isoprostane, a product of non-enzymatic lipid peroxidation, often associated with conditions of oxidative stress. It is known to be a spasmodic agent and a vasodilator[1][2][3]. cGMP-dependent protein kinase (PKG) is a key serine/threonine kinase primarily activated by cyclic guanosine (B1672433) monophosphate (cGMP) and plays a crucial role in smooth muscle relaxation, platelet inhibition, and other physiological processes[4]. The concept of "cross-activation" refers to the ability of one signaling pathway to activate components of another. In this context, we explore the mechanism by which the prostaglandin signaling cascade, traditionally linked to cAMP, can influence the cGMP-PKG axis.

The Signaling Pathway: From 8-iso-PGE1 to PKG Activation

The activation of PKG by 8-iso-PGE1 is not a direct interaction. Instead, it is a multi-step process involving a secondary messenger, cAMP.

-

Receptor Binding: 8-iso-PGE1, similar to PGE1, is expected to bind to G-protein coupled EP receptors, specifically the Gs-coupled EP2 and EP4 subtypes[5][6].

-

Adenylyl Cyclase Activation: Upon ligand binding, the Gαs subunit of the GPCR dissociates and activates adenylyl cyclase.

-

cAMP Production: Activated adenylyl cyclase catalyzes the conversion of ATP to cAMP, leading to an increase in intracellular cAMP concentration.

-

PKG Cross-Activation: While cAMP is the canonical activator of Protein Kinase A (PKA), it can also bind to and activate PKG, albeit with lower potency than cGMP, acting as a partial agonist[1][7][8].

DOT source for Signaling Pathway of 8-iso-PGE1 to PKG Activation

Caption: Signaling Pathway of 8-iso-PGE1 to PKG Activation.

Quantitative Data

The following tables summarize the key quantitative parameters associated with the cross-activation pathway.

Table 1: Prostaglandin Receptor Binding and Adenylyl Cyclase Activation

| Ligand | Receptor Subtype | Parameter | Value | Species | Reference |

| PGE1 | EP Receptor | Kd | 1 x 10-8 M | Rat (liver) | [9] |

| PGE1 | Adenylyl Cyclase | EC50 | ~10-7 M | Rat (liver) | [9] |

| PGE2 | EP2 | EC50 | 67 nM | Human | [10] |

| 13,14-dihydro-PGE1 | EP2 | EC50 | 231 nM | Human | [10] |

| 8-iso-PGE2 | Platelet Aggregation (U-46619 induced) | IC50 | 0.5 µM | Human/Rat | [11][12] |

| 8-Epi-PGF2α | EP2/EP3 | Binding | Weak at 10 µM | Mouse | [13] |

Table 2: Cyclic Nucleotide-Mediated Activation of PKG Iβ

| Activator | Parameter | Value | Notes | Reference |

| cGMP | Apparent KA | ~0.1 µM | Full agonist | [7] |

| cAMP | Apparent KA | >10 µM | Partial agonist, achieves lower Vmax | [7] |

Note: The apparent activation constant (KA) for cAMP is an estimation based on the provided dose-response curve, as an exact value was not stated in the source.

Experimental Protocols

To investigate the cross-activation of PKG by 8-iso-PGE1, a series of experiments can be conducted. Below are detailed protocols for key assays.

Protocol 1: Measurement of Intracellular cAMP Accumulation

This protocol describes a luminescence-based assay to quantify changes in intracellular cAMP levels in response to 8-iso-PGE1 treatment.

Materials:

-

HEK293 cells (or other suitable cell line expressing EP2/EP4 receptors)

-

Cell culture medium (e.g., DMEM) with 10% FBS

-

White, opaque 96-well plates

-

8-iso-Prostaglandin E1

-

IBMX (phosphodiesterase inhibitor)

-

Forskolin (positive control)

-

cAMP-Glo™ Max Assay Kit

-

Luminometer

Procedure:

-

Cell Seeding: Seed HEK293 cells in a white, opaque 96-well plate at a density of 5,000-10,000 cells per well. Incubate overnight at 37°C in a 5% CO₂ incubator.

-

Compound Preparation: Prepare a serial dilution of 8-iso-PGE1 in cell culture medium. Also, prepare solutions of IBMX (e.g., 500 µM) and Forskolin (e.g., 10 µM) as controls.

-

Cell Treatment:

-

Carefully remove the culture medium.

-

Add the prepared 8-iso-PGE1 dilutions, positive control (Forskolin), and a vehicle control to the respective wells. It is recommended to include a phosphodiesterase inhibitor like IBMX in the stimulation buffer to prevent cAMP degradation[14].

-

Incubate the plate at 37°C for 15-30 minutes.

-

-

cAMP Measurement (using cAMP-Glo™ Max Assay):

-

Equilibrate the assay plate and reagents to room temperature.

-

Add cAMP-Glo™ Lysis Buffer to each well and mix on a plate shaker for 2 minutes.

-

Incubate for 10 minutes at room temperature.

-

Add cAMP-Glo™ Detection Solution (containing PKA) to each well, mix, and incubate for 20 minutes.

-

Add Kinase-Glo® Reagent to each well, mix, and incubate for 10 minutes.

-

Measure luminescence using a plate-reading luminometer[15][16][17]. The luminescent signal is inversely proportional to the cAMP concentration.

-

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the samples based on the standard curve.

DOT source for cAMP Accumulation Assay Workflow

Caption: Workflow for the cAMP Accumulation Assay.

Protocol 2: In Vitro PKG Activity Assay

This protocol describes a coupled spectrophotometric assay to measure the phosphotransferase activity of PKG in the presence of cAMP.

Materials:

-

Purified recombinant PKG Iβ

-

PKG substrate peptide (e.g., Kemptide: LRRASLG)

-

Assay Buffer (100 mM MOPS pH 7.0, 10 mM MgCl₂, 1 mM ATP, 1 mM phosphoenolpyruvate, 220 µM NADH, 5 mM β-mercaptoethanol)

-

Coupling enzymes (lactate dehydrogenase and pyruvate (B1213749) kinase)

-

Varying concentrations of cAMP and cGMP (for comparison)

-

Spectrophotometer capable of reading absorbance at 340 nm

Procedure:

-

Reaction Mixture Preparation: In a 96-well plate or cuvettes, prepare reaction volumes (e.g., 100 µL) containing the assay buffer, coupling enzymes, PKG substrate peptide (e.g., 1 mM), and a fixed concentration of purified PKG Iβ (e.g., 35 nM)[7].

-

Activator Addition: Add varying concentrations of cAMP to the reaction mixtures. For comparison, run parallel reactions with cGMP.

-

Initiate Reaction: The reaction is initiated by the addition of the enzyme or ATP.

-

Spectrophotometric Measurement: Immediately begin monitoring the decrease in NADH absorbance at 340 nm using a spectrophotometer. The rate of NADH depletion is directly proportional to the rate of ATP hydrolysis, which reflects the kinase activity[7].

-

Data Analysis:

-

Calculate the rate of reaction from the linear portion of the absorbance vs. time plot.

-

Plot the phosphotransferase activity against the logarithmic concentration of cAMP and cGMP.

-

Fit the data using a sigmoidal dose-response algorithm to determine the apparent KA and Vmax for each activator.

-

DOT source for PKG Activity Assay Workflow

Caption: Workflow for the in vitro PKG Activity Assay.

Conclusion

The activation of cGMP-dependent protein kinase by this compound is an indirect process mediated by the elevation of intracellular cAMP. This cross-activation highlights the intricate interplay between the cAMP and cGMP signaling pathways. While cAMP is a less potent, partial agonist of PKG compared to cGMP, this interaction can be physiologically relevant, particularly in cellular contexts where cAMP levels are significantly elevated. The experimental protocols detailed in this guide provide a robust framework for researchers to quantitatively investigate this signaling cascade and its implications in various physiological and pathological conditions. Further research is warranted to fully elucidate the in vivo significance of this cross-talk in tissues where both EP receptors and PKG are co-expressed.

References

- 1. cAMP Elicits a Partially Agonistic Response with Protein Kinase G♦: Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cAMP microdomains and L-type Ca2+ channel regulation in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. E-type prostanoid receptor 4 (EP4) in disease and therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Mechanism of cAMP Partial Agonism in Protein Kinase G (PKG) - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Interrelationships between PGE1 and PGI2 binding and stimulation of adenylate cyclase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Prostaglandin-stimulated adenylyl cyclase activity via a pharmacologically defined EP2 receptor in human nonpigmented ciliary epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. caymanchem.com [caymanchem.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. resources.revvity.com [resources.revvity.com]

- 15. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [worldwide.promega.com]

- 16. benchchem.com [benchchem.com]

- 17. cAMP-Glo™ Max Assay [promega.com]

The Dichotomous Role of 8-iso-Prostaglandin E1 in the Cardiovascular System: A Technical Guide

For Immediate Release

A comprehensive technical guide detailing the multifaceted biological roles of 8-iso-Prostaglandin E1 (8-iso-PGE1) in the cardiovascular system. This document is intended for researchers, scientists, and drug development professionals, providing in-depth data, experimental protocols, and signaling pathway visualizations.

Executive Summary

8-iso-Prostaglandin E1 (8-iso-PGE1) is an isoprostane generated from the non-enzymatic free radical-catalyzed peroxidation of arachidonic acid. While structurally similar to its enzymatically produced counterpart, Prostaglandin (B15479496) E1 (PGE1), 8-iso-PGE1 exhibits a distinct and often contrasting profile of cardiovascular effects. This guide synthesizes the current understanding of 8-iso-PGE1's role in regulating vascular tone, platelet function, and its implications in cardiovascular health and disease. It provides a detailed overview of its physiological effects, the underlying signaling mechanisms, and comprehensive experimental protocols for its study.

Cardiovascular Effects of 8-iso-Prostaglandin E1